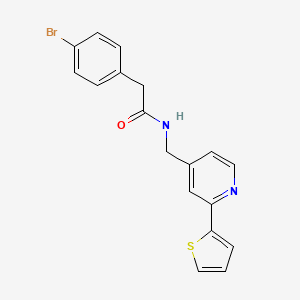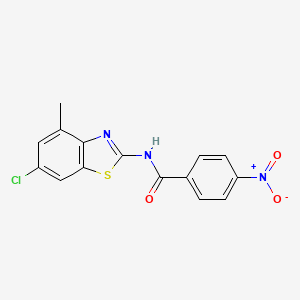
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, also known as Cmn-1, is a small molecule that has been widely used in scientific research due to its unique chemical structure and properties. This compound has been synthesized using various methods and has shown promising results in numerous studies.
Aplicaciones Científicas De Investigación
Antitumor Applications
Benzothiazole derivatives have shown significant potential as hypoxia-selective cytotoxins (HSCs), which are designed to target tumor cells under hypoxic conditions, a common characteristic of solid tumors. The synthesis and evaluation of various benzothiazole derivatives, such as those in the studies by Palmer et al. (1996) and Racané et al. (2006), demonstrate their effectiveness in inducing cytotoxicity selectively under hypoxic conditions, suggesting their utility in cancer therapy. The derivatives exhibit varying degrees of cytotoxicity, dependent on their structural features, highlighting the importance of molecular design in developing effective antitumor agents (Palmer et al., 1996) (Racané et al., 2006).
Antibacterial Activity
Benzothiazole derivatives have also been explored for their antibacterial properties. Gupta (2018) synthesized hydroxy and methoxy substituted benzothiazole derivatives and evaluated their antibacterial activity against Streptococcus pyogenes and Pseudomonas aeruginosa. These studies found that certain derivatives showed potent antibacterial activity, underscoring the potential of benzothiazole derivatives as novel antibacterial agents (Gupta, 2018) (Gupta, 2018).
Antiparasitic Properties
Delmas et al. (2002) investigated benzothiazole derivatives for their antiparasitic properties against Leishmania infantum and Trichomonas vaginalis, comparing their toxicity towards human monocytes. They discovered that certain derivatives exhibited promising activity against these parasites, with minimal toxicity to human cells, suggesting their potential use in treating parasitic infections (Delmas et al., 2002).
Propiedades
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c1-8-6-10(16)7-12-13(8)17-15(23-12)18-14(20)9-2-4-11(5-3-9)19(21)22/h2-7H,1H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDPECMYCPHJGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2408277.png)
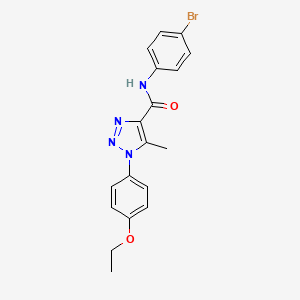
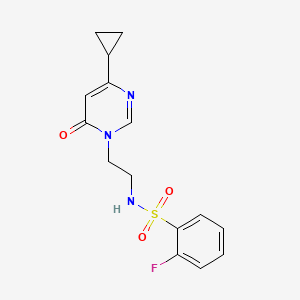
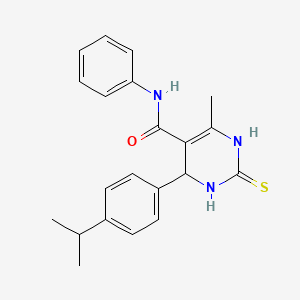
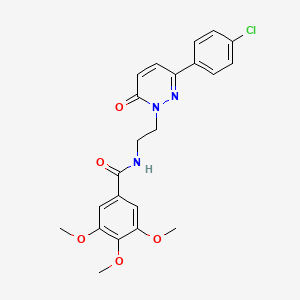
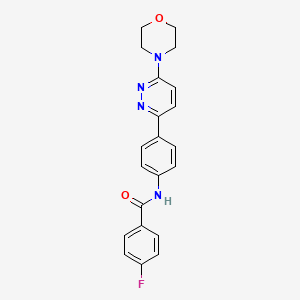
![5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2408288.png)
![Tert-butyl N-[3-[3-(1,3-dioxoisoindol-2-yl)propylsulfamoyl]cyclobutyl]carbamate](/img/structure/B2408289.png)
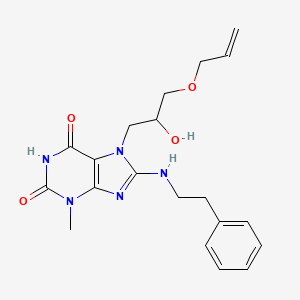
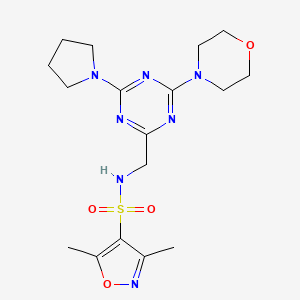
![(2-chloro-4-fluorophenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride](/img/structure/B2408292.png)
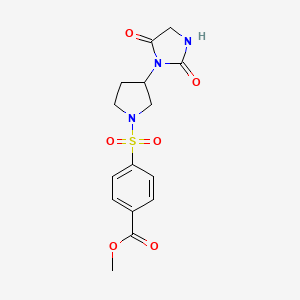
![N-(benzo[d][1,3]dioxol-5-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408298.png)
